molecular formula C16H14BrClN2O2S B14796313 2-(4-bromo-2-chlorophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

2-(4-bromo-2-chlorophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

Cat. No.: B14796313
M. Wt: 413.7 g/mol
InChI Key: LQZUSEYSBFNBAI-DJKKODMXSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N’-[4-(methylsulfanyl)benzylidene]acetohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N’-[4-(methylsulfanyl)benzylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N’-[4-(methylsulfanyl)benzylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N’-[4-(methylsulfanyl)benzylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-2-chlorophenoxy)-N’-[4-(methylsulfanyl)benzylidene]acetohydrazide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Properties

Molecular Formula

C16H14BrClN2O2S

Molecular Weight

413.7 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrClN2O2S/c1-23-13-5-2-11(3-6-13)9-19-20-16(21)10-22-15-7-4-12(17)8-14(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+

InChI Key

LQZUSEYSBFNBAI-DJKKODMXSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)Cl

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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